N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
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Overview
Description
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
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Introduction of the Cyclopentylmethyl Group: : The cyclopentylmethyl group is introduced via alkylation. This step involves the reaction of the thiadiazole intermediate with cyclopentylmethyl halide in the presence of a base such as potassium carbonate.
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Amidation: : The final step involves the formation of the amide bond. This can be achieved by reacting the thiadiazole intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the amide group or the thiadiazole ring. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur and nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Corresponding amines or reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to the presence of the cyclopentylmethyl group and the 3-methylbutanamide moiety. These structural features confer specific chemical and biological properties that distinguish it from other thiadiazole derivatives. Its unique structure allows for distinct interactions with molecular targets, leading to potentially novel applications in various fields.
Properties
Molecular Formula |
C13H21N3OS |
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Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H21N3OS/c1-9(2)7-11(17)14-13-16-15-12(18-13)8-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,16,17) |
InChI Key |
KQATXGLTBJVMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CC2CCCC2 |
Origin of Product |
United States |
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